molecular formula C15H23N3O3S B5352728 N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide

N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide

Katalognummer: B5352728
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: AFUAUMMSNBAETE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide, commonly known as "GlyT1 inhibitor," is a chemical compound that has been extensively studied due to its potential therapeutic applications. GlyT1 inhibitors are known to be effective in treating several neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease.

Wirkmechanismus

The mechanism of action of GlyT1 inhibitors is based on the inhibition of glycine reuptake. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to an increase in the concentration of glycine in the synaptic cleft. This increase in glycine concentration enhances the function of NMDA receptors, which are involved in several neurological processes, including learning and memory.
Biochemical and Physiological Effects:
GlyT1 inhibitors have several biochemical and physiological effects. They enhance the function of NMDA receptors by increasing the concentration of glycine in the synaptic cleft. This leads to an increase in synaptic plasticity, which is essential for learning and memory. GlyT1 inhibitors have also been shown to increase the release of dopamine, a neurotransmitter involved in several neurological processes, including reward and motivation.

Vorteile Und Einschränkungen Für Laborexperimente

GlyT1 inhibitors have several advantages for lab experiments. They are highly selective and potent, which makes them ideal for studying the role of GlyT1 in neurological processes. GlyT1 inhibitors are also easy to administer and have a long half-life, which makes them ideal for in vivo studies. However, GlyT1 inhibitors also have several limitations for lab experiments. They can be toxic at high concentrations, which can lead to false-positive results. GlyT1 inhibitors can also have off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

The future directions for GlyT1 inhibitors are vast. They have the potential to be developed into effective treatments for several neurological disorders, including schizophrenia, N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide, and Alzheimer's disease. GlyT1 inhibitors can also be used to study the role of GlyT1 in neurological processes, which can lead to a better understanding of the underlying mechanisms of these disorders. Future studies should focus on developing more selective and potent GlyT1 inhibitors, and understanding the long-term effects of GlyT1 inhibition. GlyT1 inhibitors can also be used in combination with other drugs to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, GlyT1 inhibitors have several potential therapeutic applications and are extensively studied for their role in neurological processes. They work by inhibiting glycine reuptake, which leads to an increase in the concentration of glycine in the synaptic cleft and enhances the function of NMDA receptors. GlyT1 inhibitors have several advantages for lab experiments, including their selectivity and potency, but also have limitations, including their toxicity and off-target effects. Future studies should focus on developing more selective and potent GlyT1 inhibitors, understanding the long-term effects of GlyT1 inhibition, and exploring their potential in combination with other drugs.

Synthesemethoden

The synthesis method of GlyT1 inhibitors is complex and involves multiple steps. The starting material for the synthesis is piperidine, which is reacted with 3-methylbenzoyl chloride to produce 1-(3-methylphenyl)piperidine. This intermediate is then reacted with N-methyl-N-(methylsulfonyl)glycine to produce N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide. The final product is purified by column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

GlyT1 inhibitors have been extensively studied for their potential therapeutic applications. They have been shown to be effective in treating several neurological disorders, including schizophrenia, N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide, and Alzheimer's disease. GlyT1 inhibitors work by blocking the reuptake of glycine, an essential neurotransmitter in the central nervous system. This leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the function of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in several neurological processes, including learning and memory.

Eigenschaften

IUPAC Name

2-(methanesulfonamido)-N-[1-(3-methylphenyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-4-3-5-14(10-12)18-8-6-13(7-9-18)17-15(19)11-16-22(2,20)21/h3-5,10,13,16H,6-9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUAUMMSNBAETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(CC2)NC(=O)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.